

A Comparative Meta-Analysis of Novel Creatine Formulations in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

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A comprehensive guide for researchers and drug development professionals on the performance of various creatine forms, supported by experimental data from clinical trials.

Creatine monohydrate has long been the gold standard in supplementation for enhancing muscle performance, strength, and lean body mass. In recent years, a variety of novel creatine formulations have emerged, each claiming superior bioavailability, stability, and efficacy. This guide provides a meta-analysis of key clinical trials comparing these novel forms—creatine ethyl ester, buffered creatine, and creatine nitrate—against the benchmark, creatine monohydrate. The following sections present a detailed comparison of their performance based on quantitative data, a thorough examination of the experimental protocols employed in these studies, and a visualization of the key signaling pathways influenced by creatine supplementation.

Quantitative Comparison of Creatine Forms

The efficacy of different creatine formulations can be assessed by their impact on muscle creatine content, body composition, and exercise performance. The following tables summarize the quantitative outcomes from key clinical trials.

Table 1: Muscle Creatine Content



Creatine Form	Study	Dosage	Duration	Change in Muscle Creatine Content (mmol/kg dry weight)
Creatine Monohydrate	Jagim et al. (2012)[1][2][3]	20g/day (7 days), 5g/day (21 days)	28 days	+22.3 ± 21.0
Buffered Creatine (Low Dose)	Jagim et al. (2012)[1][2][3]	1.5g/day	28 days	+4.7 ± 27.0
Buffered Creatine (High Dose)	Jagim et al. (2012)[1][2][3]	20g/day (7 days), 5g/day (21 days)	28 days	+9.1 ± 23.2
Creatine Monohydrate	Spillane et al. (2009)[4][5]	20g/day (5 days), 5g/day (42 days)	47 days	Data reported as significantly higher than placebo
Creatine Ethyl Ester	Spillane et al. (2009)[4][5]	20g/day (5 days), 5g/day (42 days)	47 days	Data reported as significantly higher than placebo, but not different from monohydrate
Creatine Monohydrate	Galvan et al. (2016)[6]	3g/day	28 days	Significant increase by day
Creatine Nitrate (High Dose)	Galvan et al. (2016)[6]	3g/day	28 days	Significant increase by day 7, decreased by day 28



Table 2: Body Composition

Creatine Form	Study	Change in Body Mass (kg)	Change in Fat- Free Mass (kg)	Change in Fat Mass (kg)
Creatine Monohydrate	Jagim et al. (2012)[1][2][3]	+0.9 ± 1.1	+1.3 ± 1.2	-0.4 ± 1.2
Buffered Creatine (Low Dose)	Jagim et al. (2012)[1][2][3]	+0.4 ± 1.0	+0.9 ± 0.9	-0.5 ± 1.0
Buffered Creatine (High Dose)	Jagim et al. (2012)[1][2][3]	+0.8 ± 1.2	+1.0 ± 1.0	-0.2 ± 0.9
Creatine Monohydrate	Spillane et al. (2009)[4][5]	No significant difference between groups	No significant difference between groups	No significant difference between groups
Creatine Ethyl Ester	Spillane et al. (2009)[4][5]	No significant difference between groups	No significant difference between groups	No significant difference between groups

Table 3: Strength and Power Performance



Creatine Form	Study	1-RM Bench Press (kg increase)	Wingate Peak Power (W)	Wingate Average Power (W)	Bench Press Lifting Volume (kg)
Creatine Monohydrate	Jagim et al. (2012)[1][2] [3]	+10.0 ± 8.0	Not significantly different from other groups	Not significantly different from other groups	-
Buffered Creatine (Low Dose)	Jagim et al. (2012)[1][2] [3]	+7.1 ± 3.0	Not significantly different from other groups	Not significantly different from other groups	-
Buffered Creatine (High Dose)	Jagim et al. (2012)[1][2] [3]	+7.3 ± 15.0	Not significantly different from other groups	Not significantly different from other groups	-
Creatine Monohydrate	Spillane et al. (2009)[4][5]	No significant difference between groups	No significant difference between groups	No significant difference between groups	-
Creatine Ethyl Ester	Spillane et al. (2009)[4][5]	No significant difference between groups	No significant difference between groups	No significant difference between groups	-
Creatine Monohydrate	Galvan et al. (2016)[6]	-	-	-	+194.1
Creatine Nitrate (Low Dose)	Galvan et al. (2016)[6]	-	-	-	+118.3
Creatine Nitrate (High Dose)	Galvan et al. (2016)[6]	-	-	-	+267.2 (Significantly greater than placebo)



Experimental Protocols of Key Clinical Trials

A detailed understanding of the methodologies employed in these clinical trials is crucial for interpreting the results.

Spillane et al. (2009): Creatine Ethyl Ester vs. Creatine Monohydrate[4][5]

- Objective: To compare the effects of creatine ethyl ester (CEE) and creatine monohydrate (CrM) on body composition, muscle performance, and serum and muscle creatine levels.
- Participants: 30 non-resistance-trained males.
- Design: A double-blind, randomized, placebo-controlled trial.
- Supplementation Protocol:
 - Loading Phase (5 days): 0.30 g/kg of fat-free body mass per day (approximately 20 g/day
).
 - Maintenance Phase (42 days): 0.075 g/kg of fat-free body mass per day (approximately 5 g/day).
 - Groups: CEE, CrM, or placebo (maltodextrin).
- Measurements:
 - Body composition (DEXA).
 - 1-RM bench press and leg press.
 - Wingate anaerobic power test.
 - Serum and muscle creatine and creatinine levels.

Jagim et al. (2012): Buffered Creatine vs. Creatine Monohydrate[1][2][3]



- Objective: To determine if a buffered form of creatine (Kre-Alkalyn®) is more effective than creatine monohydrate (CrM).
- Participants: 36 resistance-trained males.
- Design: A double-blind, randomized controlled trial.
- Supplementation Protocol:
 - CrM Group: 20 g/day for 7 days (loading), followed by 5 g/day for 21 days (maintenance).
 - Buffered Creatine Low Dose (KA-L) Group: 1.5 g/day for 28 days.
 - Buffered Creatine High Dose (KA-H) Group: 20 g/day for 7 days, followed by 5 g/day for 21 days.
- Measurements:
 - Muscle biopsies for creatine content.
 - Body composition (DEXA).
 - 1-RM bench press and leg press.
 - Wingate anaerobic capacity test.

Galvan et al. (2016): Creatine Nitrate Supplementation[6]

- Objective: To examine the safety and efficacy of creatine nitrate (CrN) supplementation on exercise performance.
- Participants: 48 healthy and active participants.
- Design: A randomized, double-blind, placebo-controlled trial.
- Supplementation Protocol (28 days):
 - Placebo Group: Dextrose.

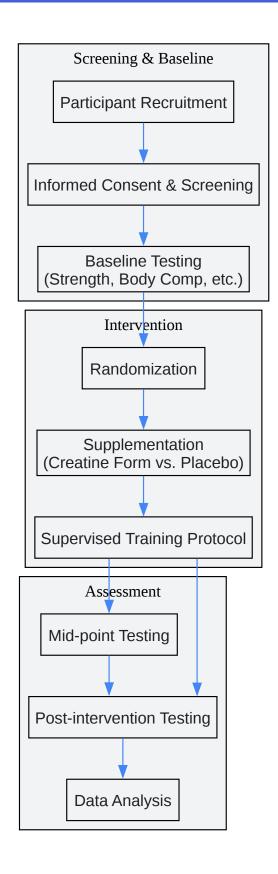


- CrM Group: 3 g/day creatine monohydrate.
- CrN Low Dose Group: 1.5 g/day creatine nitrate.
- CrN High Dose Group: 3 g/day creatine nitrate.
- A loading phase of 4 servings per day was conducted for the first 7 days.
- Measurements:
 - Bench press performance (Tendo™ unit).
 - Wingate anaerobic power test.
 - 6x6-second bicycle ergometer sprint test.
 - Plasma nitrate and muscle creatine levels.

Signaling Pathways and Experimental Workflows

The ergogenic effects of creatine are mediated through complex cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for a clinical trial.



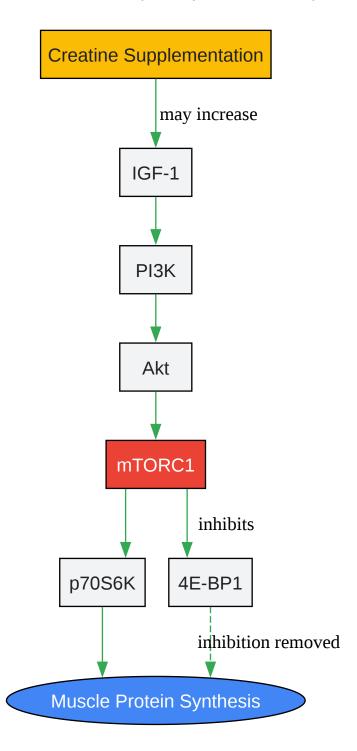


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A typical experimental workflow for a creatine supplementation clinical trial.



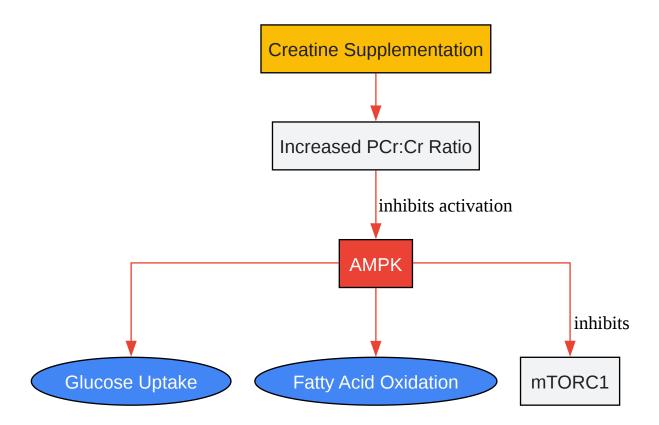
Creatine supplementation primarily impacts two key signaling pathways involved in muscle growth and energy metabolism: the mTOR pathway and the AMPK pathway.



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Creatine's influence on the mTOR signaling pathway, promoting muscle protein synthesis.





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Creatine's impact on the AMPK signaling pathway, influencing cellular energy homeostasis.

Conclusion

Based on the available meta-analytic data from clinical trials, creatine monohydrate remains the most extensively researched and consistently effective form of creatine for improving muscle creatine content, body composition, and high-intensity exercise performance. While novel formulations such as creatine ethyl ester, buffered creatine, and creatine nitrate have been developed with claims of enhanced properties, the current body of scientific evidence does not consistently support their superiority over creatine monohydrate. In some cases, as with creatine ethyl ester, the stability and bioavailability have been questioned. Creatine nitrate shows some promise, particularly at higher doses, but further research is warranted to establish a clear advantage over monohydrate. For researchers, scientists, and drug development professionals, creatine monohydrate continues to serve as the most reliable and cost-effective standard for comparison in the development and evaluation of new ergogenic compounds. Future research should focus on well-controlled, head-to-head clinical trials to further elucidate the comparative efficacy and safety of these novel creatine forms.



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- To cite this document: BenchChem. [A Comparative Meta-Analysis of Novel Creatine Formulations in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12698332#meta-analysis-of-clinical-trials-involving-novel-creatine-forms]

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